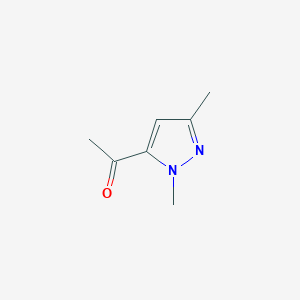

1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-7(6(2)10)9(3)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDPHXPGTIMNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426896 | |

| Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87375-38-0 | |

| Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Dimethyl-1H-Pyrazole Derivatives from Diketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-1H-pyrazole derivatives, a core scaffold in many biologically active molecules, from diketone precursors.[1] The pyrazole ring is a significant pharmacophore, and its derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] This document details the prevalent synthetic methodologies, with a focus on the classic Knorr pyrazole synthesis, strategies for controlling regioselectivity, and detailed experimental protocols.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most established and widely utilized method for synthesizing pyrazole rings is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3][4] To synthesize 1,3-dimethyl-1H-pyrazole derivatives, a 1,3-diketone is reacted with methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]

Reaction Mechanism and Regioselectivity

The reaction of an unsymmetrical 1,3-diketone with methylhydrazine can theoretically lead to two regioisomeric pyrazoles. The initial nucleophilic attack of methylhydrazine can occur at either of the two carbonyl carbons, leading to two different intermediates and, consequently, two possible products.[5] The control of regioselectivity is a critical aspect of this synthesis.[5]

Factors influencing the regioselectivity include:

-

Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by the hydrazine.

-

Electronic Effects: The electronic nature of the substituents on the diketone can influence the reactivity of the carbonyl groups.

-

Solvent: The choice of solvent can have a profound effect on the isomer ratio.[5] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.

-

pH Control: Maintaining an optimal pH can be crucial for directing the reaction towards the desired isomer and minimizing side reactions.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 1,3-dimethyl-1H-pyrazole derivatives.

General Protocol for the Synthesis of 1,3-Dimethyl-1H-pyrazole from Acetylacetone and Methylhydrazine

This protocol is adapted from general procedures for pyrazole synthesis.[1][7]

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Methylhydrazine (40% aqueous solution)

-

Ethanol

-

Toluene

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Ether or other suitable extraction solvent

-

Anhydrous potassium carbonate or magnesium sulfate

-

Saturated sodium chloride solution

Equipment:

-

Round-bottom flask with a stirrer, thermometer, and dropping funnel

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine a 40% methylhydrazine aqueous solution and toluene. Stir the mixture until uniform and cool to 8-10°C in an ice bath.[8]

-

Addition of Reactants: Sequentially add sodium hydroxide and then slowly add acetylacetone dropwise to the reaction mixture, ensuring the temperature is maintained between 10-20°C.[8]

-

Reaction: Allow the reaction to proceed for a specified time (e.g., 2 hours) at this temperature.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Workup: After the reaction is complete, allow the layers to separate. Collect the upper organic layer.[8] The aqueous layer can be extracted with additional portions of the organic solvent (e.g., ether) to maximize product recovery.[1]

-

Drying and Isolation: Combine the organic extracts and wash them with a saturated sodium chloride solution. Dry the organic solution over an anhydrous drying agent like potassium carbonate.[1]

-

Purification: Remove the solvent by distillation or using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization.[1][9]

One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides

An efficient one-pot synthesis method involves the in-situ generation of 1,3-diketones from ketones and acid chlorides, which are then directly converted to pyrazoles by the addition of hydrazine.[10][11][12] This approach is rapid, general, and chemoselective, allowing for the synthesis of previously inaccessible pyrazoles.[10][11]

General Procedure:

-

Diketone Formation: React an enolate (generated from a ketone and a lithium base like LiHMDS) with an acid chloride in a hydrocarbon solvent (e.g., toluene) to form the 1,3-diketone in situ.[11][13]

-

Pyrazole Formation: Add methylhydrazine directly to the reaction mixture containing the newly formed diketone to initiate the cyclization and form the pyrazole.[10][11]

This method avoids the often cumbersome purification of the intermediate 1,3-diketone.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic procedures for pyrazole derivatives, highlighting the reaction conditions and yields.

Table 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-ethyl formate [9]

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Intermediate from acetone and diethyl oxalate | 40% Methylhydrazine | DMF | 40-50 | 6 | 88.1 | 98 |

| Intermediate from acetone and diethyl oxalate | 40% Methylhydrazine | DMF | 40-50 | 8 | 83.6 | 98 |

Table 2: Regioselectivity in Pyrazole Synthesis with Methylhydrazine

| 1,3-Diketone | Solvent | Isomer Ratio (1,3- vs 1,5-) |

| Ethyl 2,4-dioxopentanoate | Ethanol | 2:1 |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Ethanol | 2:1 |

| 4-(2-thienyl)-1,1,1-trifluoromethyl-1,3-butanedione | Ethanol-Acetic Acid (10:1) | 1-methyl-3-trifluoromethyl-5-(2-thienyl)pyrazole as the major product |

Conclusion

The synthesis of 1,3-dimethyl-1H-pyrazole derivatives from diketones is a robust and versatile methodology. The classical Knorr synthesis remains a cornerstone, with modern advancements focusing on controlling regioselectivity through solvent choice and reaction conditions. One-pot procedures offer an efficient alternative by avoiding the isolation of intermediates. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tsijournals.com [tsijournals.com]

- 8. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 9. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 10. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the request for spectroscopic data (NMR, IR, MS) for the compound 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone. Despite a comprehensive search of publicly available scientific databases and literature, a complete and verified set of experimental spectroscopic data for this specific molecule could not be located. This document will instead provide detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are applicable to the analysis of this and similar small organic molecules. Additionally, a logical workflow for such a spectroscopic analysis is presented in a visual format.

Spectroscopic Data

A thorough search for experimental ¹H NMR, ¹³C NMR, IR, and MS data for this compound did not yield a complete, publicly available dataset. Spectroscopic data is highly specific to the chemical structure, and while data for isomers and related pyrazole derivatives are available, they are not suitable substitutes for the requested compound. Researchers requiring this data are advised to synthesize or acquire a sample of the compound and perform the spectroscopic analyses as outlined in the protocols below.

Experimental Protocols

The following sections detail standardized procedures for obtaining high-quality spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample.[1]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a small vial.[1] The choice of solvent is critical to avoid overwhelming the signal of the analyte.[2]

-

To ensure magnetic field homogeneity, the solution should be free of any particulate matter. Filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

If an internal standard is required for chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by a process called "shimming."

-

Acquire the ¹H NMR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio, with a typical acquisition time of a few minutes for a sample of this concentration.[1]

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The area under each signal is proportional to the number of protons it represents.[2]

-

2.1.2. ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a more concentrated sample is required, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[1]

-

-

Instrumental Analysis:

-

The procedure is similar to ¹H NMR, but the acquisition parameters are adjusted for the ¹³C nucleus.

-

Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Longer acquisition times, ranging from 20 minutes to several hours, are generally necessary to achieve an adequate signal-to-noise ratio.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the solid sample with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Instrumental Analysis:

-

Place the sample (ATR crystal or KBr pellet) in the instrument's sample holder.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is a plot of percent transmittance versus wavenumber.[3]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[5][6]

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumental Analysis:

-

Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[7]

-

For ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed.

-

For EI, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]

-

The ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[6]

-

A detector measures the abundance of ions at each m/z value, generating a mass spectrum.[6] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition.[8]

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. rsc.org [rsc.org]

Crystal Structure Analysis of Substituted Pyrazole Ethanone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazole ethanone compounds represent a significant class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry and materials science. Their versatile scaffold allows for a wide array of chemical modifications, leading to a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[2] This technical guide provides an in-depth overview of the crystal structure analysis of substituted pyrazole ethanone compounds, detailing experimental protocols, presenting key crystallographic data, and visualizing relevant biological pathways.

Experimental Protocols

The determination of the crystal structures for substituted pyrazole ethanone derivatives predominantly relies on single-crystal X-ray diffraction. This technique provides precise information regarding bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's solid-state conformation and packing.[2][3]

Synthesis of Substituted Pyrazole Ethanone Derivatives

A common and effective method for the synthesis of pyrazole ethanone derivatives involves the cyclization of chalcones.[3][4] Chalcones, which are α,β-unsaturated ketones, serve as versatile intermediates for the construction of the pyrazole ring system.[3] The general synthetic route typically involves two main steps:

-

Chalcone Synthesis: This step often involves a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide.[5]

-

Pyrazole Formation: The synthesized chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent, often with an acid or base catalyst, to yield the final substituted pyrazole ethanone compound.[3][4]

The following diagram illustrates a generalized workflow for the synthesis and subsequent crystal structure analysis of these compounds.

Single-Crystal X-ray Diffraction Protocol

A generalized protocol for the single-crystal X-ray diffraction of substituted pyrazole ethanone compounds is outlined below.[2][6][7][8]

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in all dimensions, is selected under a polarizing microscope.[6][7] The crystal should be well-formed and free of significant defects.[6] It is then mounted on a goniometer head using a suitable adhesive or cryo-oil.[2][6]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-170 K) to minimize thermal vibrations.[2] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[2][8] A series of diffraction images are recorded as the crystal is rotated.[7]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.[7] Software is used to correct for experimental factors such as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7] This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[9] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[2] This data is then analyzed to understand the molecular conformation and crystal packing.[2]

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data for representative substituted pyrazole ethanone and related pyrazole derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone[9] | 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone[10] |

| Chemical Formula | C₁₁H₈Cl₂N₂O₂ | C₁₂H₉F₃N₂O₂ |

| Formula Weight | 271.09 | 270.21 |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 4.2030 (1) | 7.4779 (19) |

| b (Å) | 10.3074 (3) | 11.9390 (18) |

| c (Å) | 13.4966 (4) | 13.8587 (14) |

| α (°) | 87.510 (2) | 78.591 (11) |

| β (°) | 83.774 (1) | 80.090 (17) |

| γ (°) | 88.335 (1) | 78.791 (18) |

| Volume (ų) | 580.53 (3) | 1178.2 (4) |

| Z | 2 | 4 |

| Temperature (K) | 296 | 293 |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |

| Reflections Collected | 10353 | 4766 |

| Independent Reflections | 2861 | 4567 |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.093 | R1 = 0.055, wR2 = 0.165 |

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone[9]

| Bond | Length (Å) | Angle | Degree (°) |

| O2—C8 | 1.200 (2) | N1—C8—O2 | 121.2 (2) |

| N1—C8 | 1.391 (2) | N1—C8—C7 | 117.3 (1) |

| N1—N2 | 1.365 (2) | C8—N1—N2 | 120.3 (1) |

| N2—C9 | 1.329 (2) | N1—N2—C9 | 111.9 (1) |

| C9—C10 | 1.400 (3) | N2—C9—C10 | 105.7 (2) |

| C10—C11 | 1.352 (3) | C9—C10—C11 | 110.1 (2) |

| C11—N1 | 1.348 (2) | C10—C11—N1 | 106.6 (2) |

| C7—O1 | 1.417 (2) | C11—N1—C8 | 130.9 (2) |

| C7—C8 | 1.506 (2) | O1—C7—C8 | 109.1 (1) |

Biological Significance and Signaling Pathways

Many pyrazole derivatives exhibit their biological effects by modulating key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.[2] Understanding these pathways is critical for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[11] It controls the expression of pro-inflammatory genes, including cytokines and chemokines.[11] Some pyrazole compounds have been shown to inhibit NF-κB activation, thereby reducing inflammation.[1]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13] Dysregulation of this pathway is frequently observed in cancer.[13] Pyrazole derivatives have been investigated as potential inhibitors of kinases within this pathway, such as PI3K and mTOR.[2]

Conclusion

The crystal structure analysis of substituted pyrazole ethanone compounds provides invaluable insights into their molecular architecture, which is fundamental for understanding their chemical properties and biological activities. The combination of robust synthetic methodologies and detailed structural elucidation through single-crystal X-ray diffraction allows for the systematic exploration of structure-activity relationships. This knowledge is paramount for the rational design of novel pyrazole-based therapeutics that can selectively target key signaling pathways implicated in various diseases. The data and protocols presented in this guide serve as a comprehensive resource for researchers dedicated to advancing the fields of medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijirt.org [ijirt.org]

- 4. researchgate.net [researchgate.net]

- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and drug discovery. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel pyrazole-based therapeutic agents. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for the synthesis and characterization of the title compound are provided.

Chemical and Physical Properties

This compound, a substituted pyrazole, possesses a unique set of physicochemical properties that are crucial for its handling, characterization, and application in research and development.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 87375-38-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Ethanone, 1-(1,3-dimethyl-1H-pyrazol-5-yl)-; KML-60; KML-91 | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Melting Point | 22-23 °C | [1] |

| Boiling Point (Predicted) | 239.5 ± 20.0 °C | [1] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 0.73 ± 0.10 | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a classical pyrazole synthesis involving a cyclocondensation reaction. A plausible synthetic route is outlined below.

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

Pentane-2,4-dione

-

Methylhydrazine

-

Ethanol

-

Acetyl Chloride

-

A suitable Lewis acid catalyst (e.g., AlCl₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione (1 equivalent) in ethanol.

-

Slowly add methylhydrazine (1 equivalent) to the solution at room temperature. The reaction is often exothermic.

-

After the addition is complete, reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting crude 1,3,5-trimethyl-1H-pyrazole can be purified by distillation or used directly in the next step.

Step 2: Synthesis of this compound

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in dry dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1 equivalent) to the suspension.

-

To this mixture, add a solution of 1,3,5-trimethyl-1H-pyrazole (1 equivalent) in dry DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 3: Representative Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~2.3-2.5 ppm (s, 3H, -CH₃ at C3), δ ~2.6-2.8 ppm (s, 3H, -COCH₃), δ ~3.8-4.0 ppm (s, 3H, N-CH₃), δ ~6.0-6.2 ppm (s, 1H, pyrazole H4) |

| ¹³C NMR (CDCl₃) | δ ~14 ppm (-CH₃ at C3), δ ~28 ppm (-COCH₃), δ ~37 ppm (N-CH₃), δ ~110 ppm (C4), δ ~140 ppm (C5), δ ~150 ppm (C3), δ ~190 ppm (C=O) |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretching), ~1580 (C=N stretching), ~2900-3000 (C-H stretching) |

| Mass Spectrometry (EI) | m/z 138 (M⁺), fragments corresponding to the loss of CH₃, COCH₃, etc. |

Biological and Pharmacological Profile

While specific biological data for this compound is limited in publicly available literature, the pyrazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities.

Potential Biological Activities:

-

Anti-inflammatory Activity: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Anticancer Activity: Certain pyrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[2]

-

Antimicrobial Activity: Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties.

The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres of other functional groups and to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Signaling Pathway Involvement (Hypothesized)

Based on the activities of related pyrazole compounds, this compound could potentially interact with various signaling pathways. For instance, if it exhibits anti-inflammatory effects, it might modulate the arachidonic acid cascade by inhibiting COX enzymes. If it possesses anticancer properties, it could potentially interfere with cell proliferation pathways such as the PI3K/Akt or MAPK/ERK pathways. However, without specific experimental data, these remain speculative.

Experimental Workflow for Biological Screening

Caption: A general workflow for the biological screening of a candidate compound.

Conclusion

This compound is a readily synthesizable pyrazole derivative with potential for further investigation in the field of drug discovery. Its physicochemical properties are well-defined, and established synthetic routes for pyrazoles can be applied for its preparation. While its specific biological activities and mechanisms of action require further elucidation through dedicated screening programs, the broader class of pyrazole compounds demonstrates significant therapeutic potential. This technical guide provides a foundational understanding of this compound, intended to facilitate future research and development efforts.

References

The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide to the Diverse Biological Activities of Pyrazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," enabling the development of a vast array of biologically active compounds. From blockbuster anti-inflammatory drugs to potent anticancer agents and novel agrochemicals, pyrazole derivatives have demonstrated remarkable therapeutic potential across a wide spectrum of diseases and applications. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole-containing compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anti-inflammatory Activity: The Legacy of COX-2 Inhibition

Perhaps the most well-known application of pyrazole derivatives is in the management of pain and inflammation. The diaryl-substituted pyrazole, celecoxib, revolutionized anti-inflammatory therapy as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2]

Mechanism of Action: Prostaglandins, key mediators of inflammation and pain, are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[2] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[3][4] Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.[3] Celecoxib and other pyrazole-based inhibitors selectively bind to and inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1][4] The sulfonamide side chain of celecoxib is crucial for its selectivity, as it binds to a hydrophilic region near the active site of COX-2.[2]

Figure 1: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Numerous studies have explored the structure-activity relationships (SAR) of pyrazole-based anti-inflammatory agents, revealing that substitutions on the pyrazole ring and the attached phenyl groups significantly influence potency and selectivity.[5][6]

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition)

| Compound | Target | IC50 (µM) | Cell Line/Assay | Reference |

|---|---|---|---|---|

| Celecoxib | COX-2 | 0.04 | Human recombinant | [7] |

| Compound 144 | COX-2 | 0.034 | Ovine COX | [6] |

| Compound 145 | COX-2 | 0.052 | Ovine COX | [6] |

| Compound 146 | COX-2 | 0.041 | Ovine COX | [6] |

| Compound 151a | COX-2 | 0.08 | Human recombinant | [6] |

| Compound 151b | COX-2 | 0.06 | Human recombinant | [6] |

| Compound 151c | COX-2 | 0.07 | Human recombinant |[6] |

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and angiogenesis.[8][9] These compounds often function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[10]

Key Molecular Targets:

-

Kinase Inhibition: Pyrazole derivatives have been developed as potent inhibitors of numerous kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinases (CDKs), and Akt kinases.[8][10][11][12] For instance, some pyrazole derivatives have shown potent inhibition of VEGFR-2, a key mediator of angiogenesis.[8]

-

Tubulin Polymerization Inhibition: Certain pyrazole-oxindole conjugates have been found to significantly inhibit tubulin assembly, a process essential for cell division.[13]

-

DNA Intercalation: Some polysubstituted pyrazole derivatives exhibit the ability to bind to the minor groove of DNA, leading to cell death.[8]

-

Apoptosis Induction: Many anticancer pyrazoles exert their effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[14][15]

Figure 2: Diverse anticancer mechanisms of pyrazole-containing compounds.

Table 2: Selected Anticancer Activities of Pyrazole Derivatives

| Compound | Target/Mechanism | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| Compound 27 | VEGFR-2 Inhibition | 16.50 | MCF-7 (Breast) | [8] |

| Compound 43 | PI3 Kinase Inhibition | 0.25 | MCF-7 (Breast) | [8] |

| Compound 49 | EGFR/HER-2 Kinase | 0.26 / 0.20 | - | [13] |

| Compound 50 | Not specified | 0.83 - 1.81 | MCF-7, A549, HeLa | [13] |

| Compound 59 | DNA Binding | 2.0 | HepG2 (Liver) | [8] |

| KA5 | Not specified | 8.5 | HepG2 (Liver) | [16] |

| Afuresertib | Akt1 Kinase | 0.0013 | HCT116 (Colon) |[10] |

Antimicrobial, Herbicidal, and Insecticidal Activities

Beyond human therapeutics, pyrazole derivatives have demonstrated significant potential in agriculture and in combating infectious diseases.[17][18][19]

-

Antimicrobial Activity: Various pyrazole derivatives have shown activity against a range of bacteria and fungi.[17][20] Trifluoromethyl phenyl-substituted pyrazoles, for example, are effective against Gram-positive bacteria, including drug-resistant strains like MRSA, and can inhibit biofilm formation.[21]

-

Herbicidal Activity: The pyrazole scaffold is a key component in several commercial and developmental herbicides.[18][22] These compounds often target essential plant enzymes. For instance, some 4-benzoyl-pyrazole-5-ol derivatives act as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, crucial for pigment biosynthesis in plants.[18]

-

Insecticidal Activity: Pyrazole amides and other derivatives have been developed as potent insecticides against a variety of pests.[19][23] Their mechanisms often involve targeting the nervous system of insects, for example, by acting on γ-aminobutyric acid (GABA) receptors.[23]

Table 3: Antimicrobial, Herbicidal, and Insecticidal Activities of Pyrazole Derivatives

| Compound Class/Example | Activity Type | Target Organism(s) | Quantitative Data (e.g., MIC, EC50, LC50) | Reference |

|---|---|---|---|---|

| Trifluoromethyl phenyl-pyrazoles | Antibacterial | S. aureus, E. faecalis | MIC values reported | [21] |

| Pyrazole-isothiocyanates (3-1) | Herbicidal | E. crusgalli, C. iria | EC50: 64.32 - 67.72 µg/mL | [24] |

| Pyrazole-isothiocyanates (3-7) | Herbicidal | D. glomerata, T. repens | EC50: 59.41 - 67.41 µg/mL | [24] |

| Pyrazole Amides (7h) | Insecticidal | Aphis fabae | 85.7% mortality @ 12.5 mg/L | [25] |

| Pyrazole Amides (7g) | Insecticidal | P. xylostella, S. exigua | LC50: 5.32 - 7.64 mg/L |[23] |

Experimental Protocols

The evaluation of the biological activity of pyrazole compounds relies on a suite of standardized in vitro and in vivo assays. Below are outlines of key experimental methodologies.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazole test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Figure 3: General workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Compound Preparation: A serial two-fold dilution of the pyrazole test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria adjusted to 0.5 McFarland standard, then diluted) is prepared to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microbes, no compound) and a negative control (broth, no microbes) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. This can also be confirmed by measuring the optical density with a plate reader.

Conclusion and Future Directions

The pyrazole scaffold has unequivocally proven its value in the discovery and development of new therapeutic and agrochemical agents.[17][26][27] Its synthetic accessibility and the ability to readily modify its structure allow for fine-tuning of biological activity and pharmacokinetic properties.[26] Current research continues to explore novel pyrazole derivatives with improved potency, selectivity, and safety profiles. The focus is on developing multi-target agents for complex diseases like cancer and on creating compounds that can overcome growing drug resistance in pathogens.[28] The integration of computational modeling with traditional synthesis and biological evaluation will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs and agrochemicals.

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 5. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. ClinPGx [clinpgx.org]

- 15. srrjournals.com [srrjournals.com]

- 16. pjps.pk [pjps.pk]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemrevlett.com [chemrevlett.com]

- 21. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

- 28. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]

1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone: A Key Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry. Its pyrazole core is a prevalent scaffold in numerous biologically active compounds, making this molecule a valuable intermediate in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its role in the development of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and drug development.

Introduction

The pyrazole nucleus is a cornerstone in the design of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile. This compound, with its reactive acetyl group, serves as a versatile building block for the construction of more complex molecular architectures. This guide will explore the synthesis of this intermediate, its chemical characteristics, and its potential application in the synthesis of prominent pharmaceuticals, such as the PDE5 inhibitor Sildenafil.

Chemical Properties and Data

This compound is a disubstituted pyrazole with the CAS number 87375-38-0. While specific experimental data for this compound is not widely published, the properties of closely related isomers and derivatives provide valuable insights into its chemical behavior.

| Property | Data (for related compounds) | Citation |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Appearance | Expected to be a solid or oil | |

| Melting Point | Data not available for the target compound. Isomer 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone has a reported melting point. | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents. | |

| ¹H NMR | Spectral data for related compounds show characteristic peaks for methyl and acetyl protons. | |

| ¹³C NMR | Spectral data for related compounds show characteristic peaks for pyrazole ring carbons and the carbonyl carbon. | |

| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 139.08. |

Synthesis of this compound

Step 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate

A patented method describes the synthesis of this key intermediate.[2] The process involves a condensation reaction to form the pyrazole ring.

Experimental Protocol:

-

Intermediate Formation: A mixture of ethanol, sodium ethoxide, and diethyl oxalate is prepared in a reaction vessel and cooled to 5-15 °C. Acetone is then slowly added dropwise while maintaining the temperature below 15 °C. The reaction is allowed to proceed for 24 hours.

-

Cyclization: The reaction mixture from the first step is added to a solution of DMF, and the temperature is again cooled to 5-15 °C. A 40% solution of methylhydrazine is added dropwise, keeping the temperature below 15 °C. After the addition is complete, the mixture is heated to 40-50 °C and allowed to react for 6-8 hours.

-

Purification: The reaction mixture is concentrated under reduced pressure to obtain the crude product. The crude product is then purified by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Yield: 83-88%[2]

Step 2: Conversion of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate to this compound

The conversion of the ethyl ester to the ethanone can be achieved through a Grignard reaction with methylmagnesium bromide, followed by hydrolysis.

Proposed Experimental Protocol:

-

Grignard Reaction: A solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled in an ice bath. A solution of methylmagnesium bromide (in a suitable solvent) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Application as a Pharmaceutical Intermediate: Synthesis of Sildenafil

This compound is a potential intermediate in the synthesis of Sildenafil (Viagra), a widely used medication for erectile dysfunction and pulmonary arterial hypertension. The core structure of Sildenafil contains a pyrazolopyrimidinone ring system, which is derived from a pyrazole precursor.

The synthesis of Sildenafil typically involves the use of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[3] The ethanone intermediate can be a precursor to this carboxylic acid via haloform reaction or other oxidative cleavage methods. The general synthetic strategy involves the construction of the pyrazole ring, followed by functional group manipulations to introduce the necessary substituents, and finally, the formation of the pyrimidinone ring.

References

An In-depth Technical Guide to the Safe Handling of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone (CAS No. 87375-38-0), a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | ChemicalBook[1] |

| Molecular Weight | 138.17 g/mol | PubChem[2] |

| Appearance | Not explicitly stated, but likely a solid or liquid at room temperature | |

| Melting Point | 22-23 °C | ChemicalBook[1] |

| Boiling Point | 239.5 ± 20.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 0.73 ± 0.10 (Predicted) | ChemicalBook[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |

| Skin Irritation | 2 | H315: Causes skin irritation.[3] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[3][4] |

GHS Pictograms:

Signal Word: Warning[3]

Experimental Protocols for Safe Handling

Detailed methodologies for the safe handling and use of this compound are outlined below. These protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following is a general guideline:

-

Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[3][4]

-

Skin Protection:

-

Respiratory Protection: Use only in a well-ventilated area.[3] If dust, fumes, or aerosols are generated, a suitable respirator may be required.

Handling and Storage

-

Handling:

-

Storage:

First Aid Measures

In the event of exposure, follow these first aid protocols:

-

If Swallowed: Get medical help. Rinse mouth.[3]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[3]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Spill and Disposal Procedures

-

Spill Response:

-

Evacuate personnel from the spill area.

-

Wear appropriate PPE as outlined in section 3.1.

-

For solid spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material and place in a suitable container for disposal.

-

Clean the spill area thoroughly.

-

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]

Visualized Safety Information

The following diagrams illustrate the logical relationships between hazards, required PPE, and emergency response procedures.

Caption: Hazard, PPE, and First Aid Relationships

Caption: Safe Handling Workflow for this compound

Firefighting Measures

In the event of a fire involving this substance, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5]

Toxicological Information

The available data indicates that this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[3] There is no information available regarding chronic toxicity, carcinogenicity, or reproductive toxicity.

Ecological Information

No specific ecological data for this compound was found. As a general precaution, prevent its release into the environment.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The product is expected to be stable under normal storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this chemical.

References

Technical Guide: Physicochemical Properties of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physicochemical properties of the chemical compound 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone. While direct experimental data for this specific isomer is not widely available in public chemical databases, its properties can be reliably determined based on the principles of chemical isomerism and data from closely related structural analogs.

Quantitative Physicochemical Data

The molecular formula and weight of this compound are consistent with its other isomers, such as 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone and 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone. Isomers, by definition, share the same molecular formula and thus the same molecular weight.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₁₀N₂O | [1][2][3] |

| Molecular Weight | 138.17 g/mol | [1][2] |

Note: The citations refer to isomeric compounds which confirm the molecular formula and weight for this class of isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of pyrazole derivatives can be found in the broader scientific literature. A general synthetic approach often involves the condensation of a β-diketone with a substituted hydrazine, followed by N-alkylation.

General Synthesis Outline:

-

Condensation: Reaction of a suitable 1,3-dicarbonyl compound (e.g., acetylacetone) with methylhydrazine to form the pyrazole ring.

-

Acylation: Friedel-Crafts acylation or a similar method to introduce the ethanone group at the 5-position of the pyrazole ring.

-

Purification: The final product is typically purified using techniques such as column chromatography and recrystallization.

-

Characterization: The structure and purity are confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

For specific protocols, researchers are advised to consult peer-reviewed synthetic chemistry journals.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the chemical's name, its isomeric nature, and its fundamental physicochemical properties.

Caption: Logical flow from chemical identity to molecular properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, a valuable building block in medicinal chemistry. The pyrazole scaffold is a key component in numerous therapeutic agents, and derivatives of this compound have potential applications in the development of novel drugs. The described methodology is based on established principles of heterocyclic chemistry, offering a reliable route to the target compound and its derivatives.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules. The pyrazole nucleus is known to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This protocol outlines a two-step synthetic sequence involving the initial formation of a pyrazole ester followed by its conversion to the desired ketone.

Experimental Protocols

This synthesis is divided into two main stages: the synthesis of the intermediate ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its conversion to this compound.

Part 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure is adapted from a known synthesis of similar pyrazole esters. It involves the condensation of an in-situ generated β-dicarbonyl equivalent with methylhydrazine.

Materials:

-

Ethanol

-

Sodium ethoxide

-

Diethyl oxalate

-

Acetone

-

Dimethylformamide (DMF)

-

Methylhydrazine (40% in water)

-

Hydrochloric acid (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve sodium ethoxide in ethanol under an inert atmosphere and cool the mixture to 5-15 °C.

-

To this solution, add diethyl oxalate.

-

Slowly add acetone dropwise, maintaining the internal temperature below 15 °C.

-

Allow the reaction to stir at this temperature for 24 hours.

-

After the reaction is complete, quench the reaction with ice-cold water and acidify to a pH of 2-3 with hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

Dissolve the crude intermediate in DMF and cool the solution to 5-15 °C.

-

Slowly add methylhydrazine dropwise, keeping the temperature below 15 °C.

-

After the addition is complete, warm the reaction mixture to 40-50 °C and stir for 6-8 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Part 2: Synthesis of this compound

This part of the protocol describes the conversion of the pyrazole ester to the target ketone via the corresponding carboxylic acid and reaction with an organolithium reagent.

Materials:

-

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

Sodium hydroxide

-

Water

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Methyllithium in diethyl ether (e.g., 1.6 M)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Hydrolysis of the Ester: a. Reflux the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate from Part 1 with an aqueous solution of sodium hydroxide until the ester is fully consumed (monitored by TLC). b. Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. c. Filter the precipitate, wash with cold water, and dry under vacuum.

-

Formation of the Ketone: a. In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in anhydrous THF. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add two equivalents of methyllithium solution dropwise, maintaining the temperature at -78 °C. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carbonyl group. d. Stir the reaction mixture at -78 °C for 1-2 hours. e. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. f. Allow the mixture to warm to room temperature and extract with diethyl ether. g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate. Please note that yields are based on reported values for similar reactions and may vary.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Expected Yield (%) |

| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | C8H12N2O2 | 168.19 | Liquid | N/A | N/A | 85-90 |

| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | 140.14 | Solid | N/A | N/A | 90-95 (hydrolysis) |

| This compound | C7H10N2O | 138.17 | Solid/Liquid | N/A | N/A | 60-70 (from acid) |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. This document outlines a common and effective strategy for the synthesis of novel antimicrobial compounds starting from pyrazole-containing ketones.

While specific literature detailing the use of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone as a direct precursor for antimicrobial agents is limited in the reviewed sources, a well-established synthetic pathway via chalcone intermediates is widely applicable. This approach, primarily involving the Claisen-Schmidt condensation, allows for the creation of a diverse library of compounds for antimicrobial screening. The protocols and data presented herein are based on analogous pyrazole systems and provide a robust framework for researchers to synthesize and evaluate new potential antimicrobial drugs derived from this compound.

Synthetic Workflow

A general and effective method for synthesizing antimicrobial agents from a pyrazolyl ethanone is a two-step process. First, the pyrazolyl ethanone is condensed with an aromatic aldehyde in a Claisen-Schmidt reaction to form a pyrazole-based chalcone. These chalcones, which are α,β-unsaturated ketones, can then be cyclized with reagents like hydrazine hydrate or phenylhydrazine to yield pyrazoline derivatives.[1] This synthetic route is highly versatile, as a wide variety of aromatic aldehydes can be used to generate a diverse range of chalcones and subsequent pyrazoline products for antimicrobial testing.

Caption: General synthetic pathway from this compound to pyrazoline derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis of pyrazole-based chalcones and their subsequent conversion to pyrazolines. These methods are based on standard procedures reported in the literature for similar compounds.

Protocol 1: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

-

Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected substituted aromatic aldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide (e.g., 10-40% w/v), dropwise at a low temperature (0-5 °C).

-

Reaction: Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Filter the solid product, wash with cold water until the washings are neutral, and then dry. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized pyrazole-based chalcone (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.

-

Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) or phenylhydrazine to the solution.

-

Cyclization: Reflux the reaction mixture for 4 to 12 hours. Monitor the reaction progress using TLC.

-

Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is the pyrazoline derivative.

-

Purification: Filter the solid, wash with water, and dry. Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain the purified pyrazoline.[1][2]

Data on Antimicrobial Activity

The antimicrobial activity of newly synthesized compounds is typically evaluated by determining the zone of inhibition against various microbial strains, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds. The table below presents data for analogous pyrazole-derived compounds to provide an indication of potential antimicrobial efficacy.

| Compound Type | Test Organism | Activity Measurement | Result | Reference |

| Pyrazole-based Chalcone Derivative | Escherichia coli | Zone of Inhibition (mm) | 12-18 | |

| Pyrazole-based Chalcone Derivative | Staphylococcus aureus | Zone of Inhibition (mm) | 14-20 | |

| Pyrazole-based Chalcone Derivative | Pseudomonas aeruginosa | Zone of Inhibition (mm) | 10-16 | |

| Pyrazole-based Chalcone Derivative | Bacillus subtilis | Zone of Inhibition (mm) | 13-19 | |

| Pyrazoline derived from Chalcone | Escherichia coli | Zone of Inhibition (mm) | 15-22 | [1] |

| Pyrazoline derived from Chalcone | Staphylococcus aureus | Zone of Inhibition (mm) | 16-25 | [1] |

| Pyrazoline derived from Chalcone | Aspergillus niger (Fungus) | Zone of Inhibition (mm) | 14-20 | [1] |

| Pyrazoline derived from Chalcone | Candida albicans (Fungus) | Zone of Inhibition (mm) | 13-18 | [1] |

Note: The activities are presented as ranges found in the literature for analogous compounds and are for illustrative purposes. Actual results will vary based on the specific molecular structure.

Antimicrobial Screening Workflow

A standard workflow for evaluating the antimicrobial properties of newly synthesized compounds is essential for identifying promising candidates.

Caption: A logical workflow for the antimicrobial screening of newly synthesized compounds.

The synthetic pathway involving the Claisen-Schmidt condensation of this compound to form chalcone intermediates, followed by cyclization to pyrazolines, represents a highly effective and versatile strategy for the development of new antimicrobial agents. The diversity of commercially available aromatic aldehydes allows for the creation of a large number of derivatives for screening. The provided protocols and illustrative data serve as a valuable resource for researchers and drug development professionals aiming to explore the antimicrobial potential of this class of pyrazole derivatives.

References

Analytical Methods for the Quantification of Pyrazole Derivatives

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of pyrazole derivatives, a class of compounds significant in pharmaceuticals and agrochemicals. The focus is on robust and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are crucial for quality control, pharmacokinetic studies, and environmental monitoring. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction to Pyrazole Derivatives

Pyrazole and its derivatives are heterocyclic compounds that form the structural core of many active substances. Notable examples include the COX-2 inhibitor celecoxib, used for pain and inflammation management, and the broad-spectrum insecticide fipronil.[1][2] Given their widespread use and potent biological activity, precise and reliable quantification methods are essential to ensure safety, efficacy, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of pyrazole derivatives in various matrices, including bulk drugs, pharmaceutical formulations, and biological fluids.[1] Reversed-phase HPLC (RP-HPLC) with UV detection is a common, cost-effective approach.

Application Note: Quantification of Celecoxib in Pharmaceutical Capsules

A simple, accurate, and precise RP-HPLC method can be employed for the routine quality control analysis of celecoxib in capsule form.[2] The method separates celecoxib from its impurities and excipients, ensuring accurate quantification of the active pharmaceutical ingredient (API).

Experimental Protocol: HPLC-UV for Celecoxib

1. Reagents and Materials:

-

Celecoxib Reference Standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Triethylamine

-

Orthophosphoric Acid

-

Methanol (HPLC grade)

-

Celecoxib Capsules (Sample)

2. Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)[3]

-

Mobile Phase: Acetonitrile:Water:Triethylamine:Orthophosphoric Acid (600:400:1:1 v/v/v/v)[2]

-

Flow Rate: 1.0 mL/min[2]

-

Detection Wavelength: 220 nm[2]

-

Injection Volume: 20 µL[3]

-

Column Temperature: Ambient (approx. 25°C)[4]

-

Run Time: Approx. 15 minutes

3. Preparation of Solutions:

-

Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh 20 mg of Celecoxib reference standard and dissolve in a 100 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 14-26 µg/mL).[2]

-